4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide
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Overview
Description
4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a phenylpyrazole moiety, and a benzamide structure, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide typically involves the condensation of 4-tert-butylbenzoyl chloride with 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and tert-butyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide can be compared with similar compounds such as:
- 4-tert-butyl-N-[(E)-(3-methylphenyl)methylideneamino]benzamide
- 4-tert-butyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide
- 4-tert-butyl-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C22H23ClN4O |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H23ClN4O/c1-15-19(20(23)27(26-15)18-8-6-5-7-9-18)14-24-25-21(28)16-10-12-17(13-11-16)22(2,3)4/h5-14H,1-4H3,(H,25,28)/b24-14+ |
InChI Key |
LNTNUNBFZWRBPS-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)C2=CC=C(C=C2)C(C)(C)C)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=CC=C(C=C2)C(C)(C)C)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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